2,4-Dinitrobenzyl bromide

Übersicht

Beschreibung

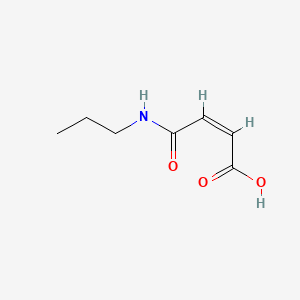

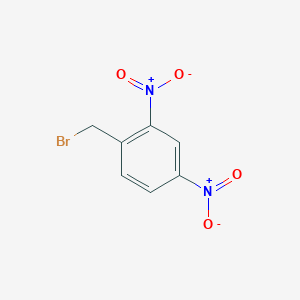

2,4-Dinitrobenzyl bromide (2,4-DNB) is a chemical compound with the molecular formula C7H5BrN2O4. It is a colorless, crystalline solid with a slightly sweet odor. 2,4-DNB is used as a synthetic intermediate in the production of various organic compounds, such as dyes, pharmaceuticals, and other specialty chemicals. It is also a useful reagent in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Photo-Organocatalysis and Photo-Redox Processes

2,4-Dinitrobenzyl bromide has been used in photo-organocatalysis and photo-redox processes . These processes involve the formation of large arrays of organic molecules with precise control over their three-dimensional structure, which is important in a variety of fields ranging from pharmaceutical to materials science .

Electro-Organocatalysis Processes

This compound also plays a role in electro-organocatalysis processes . Electro-organocatalysis has received recent interest from both academia and industry .

Activation of Cyclohexanone Towards Benzylation

A variety of chiral primary amines were studied to activate cyclohexanone towards benzylation with 2,4-dinitrobenzyl bromide . This shows the compound’s potential in the field of organic synthesis .

Stereoselective α-Alkylation of Aldehydes

2,4-Dinitrobenzyl bromide has been used in the stereoselective α-alkylation of aldehydes . This process involves the photochemical activity of enamines, which generate radicals from closed-shell precursors under mild conditions .

5. Synthesis of 2-(2,4-Dinitrobenzylthio) and 2-(2,4-Dinitrobenzylseleno) Derivatives 2,4-Dinitrobenzyl bromide was used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride . This highlights its role in the synthesis of novel organic compounds .

Light-Regulated Release of Entrapped Drugs

Research has shown that 2,4-Dinitrobenzyl bromide can be used in the light-regulated release of entrapped drugs . This application is particularly relevant in the field of drug delivery systems .

Wirkmechanismus

Target of Action

It’s structurally similar to 2,4-dinitrophenol, which is known to uncouple oxidative phosphorylation

Mode of Action

It’s known that 2,4-dinitrobenzyl chloride, a similar compound, is used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride . This suggests that 2,4-Dinitrobenzyl bromide may also be involved in similar chemical reactions.

Biochemical Pathways

The degradation pathways of 2,4-dinitrotoluene and nitrobenzene, which are structurally similar compounds, provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds

Pharmacokinetics

The pharmacokinetic properties of 2,4-dinitrophenol, a structurally similar compound, are available . It’s important to note that the ADME properties of 2,4-Dinitrobenzyl bromide may differ significantly due to the presence of the bromide group.

Result of Action

It’s known that 2,4-dinitrobenzyl chloride, a similar compound, is used in the synthesis of certain derivatives . This suggests that 2,4-Dinitrobenzyl bromide may also be involved in similar chemical reactions, leading to the formation of new compounds.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427320 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dinitrobenzyl bromide | |

CAS RN |

3013-38-5 | |

| Record name | 2,4-DINITROBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,4-Dinitrobenzyl bromide facilitate the analysis of short-chain fatty acids?

A1: The research paper focuses on analyzing short-chain fatty acids (C1-C6) using paper chromatography. While the paper doesn't explicitly detail the entire reaction, 2,4-Dinitrobenzyl bromide likely acts as a derivatizing agent. This means it reacts with the carboxylic acid group of the fatty acids to form 2,4-dinitrophenyl esters. These esters likely possess different chromatographic properties compared to the free fatty acids, allowing for better separation and identification on a paper chromatogram. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)